N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
This compound features a hybrid structure combining three pharmacologically relevant motifs:
- Azetidine-3-carboxamide core: A strained four-membered ring known to enhance metabolic stability and bioavailability compared to larger heterocycles.
- 5-Methyl-1,3,4-oxadiazole-2-ylmethyl side chain: A bioisostere for ester or amide groups, often used to improve resistance to enzymatic degradation.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-12-22-23-17(26-12)8-19-18(25)14-9-24(10-14)16-7-15(20-11-21-16)13-5-3-2-4-6-13/h2-7,11,14H,8-10H2,1H3,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADKCHALMGQUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Construction of the azetidine ring: This can be synthesized via cyclization reactions involving suitable amines and halogenated compounds.
Coupling reactions: The final step involves coupling the oxadiazole, pyrimidine, and azetidine intermediates under conditions that facilitate the formation of the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing oxadiazole and pyrimidine derivatives exhibit significant anticancer properties. N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has shown promise in inhibiting tumor cell proliferation in various cancer models. It operates through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit tau protein aggregation positions it as a potential therapeutic agent for tauopathies.
Case Studies
Several studies have evaluated the efficacy of this compound in various therapeutic contexts:
- Cancer Cell Lines : In vitro studies using breast cancer cell lines (e.g., MCF7) showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls.
- Microbial Assays : Antimicrobial testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.
- Neurodegeneration Models : In vivo studies using transgenic mice models for Alzheimer's disease demonstrated reduced tau aggregation and improved cognitive function following treatment with this compound.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Analog: Raltegravir Potassium
Chemical Name: N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide monopotassium salt Key Differences:
Functional Implications :
- The azetidine core in the target compound may confer greater conformational rigidity and metabolic stability compared to raltegravir’s dihydropyrimidinone core.
- The 6-phenylpyrimidine group could enhance lipophilicity and target affinity in kinase inhibition, contrasting with raltegravir’s fluorophenyl group optimized for HIV integrase binding .
Potassium Salt Analog from Pharmacopeial Forum
Chemical Name: Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate Key Differences:
Functional Implications :
- The potassium salt’s ionization improves solubility, a property the target compound may lack without salt formation.
Heterocyclic Derivatives from Agricultural Studies
Example Compound : 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides and 1,3,4-oxadiazoles
Key Differences :
Functional Implications :
- Shared 1,3,4-oxadiazole motifs highlight the versatility of this heterocycle in both pharmaceuticals and agrochemicals.
- The target compound’s azetidine and pyrimidine groups differentiate its specificity for mammalian targets over plant-based applications .
Research Findings and Hypotheses
- Metabolic Stability : The azetidine core and oxadiazole group in the target compound likely reduce susceptibility to cytochrome P450 enzymes, a feature observed in raltegravir’s oxadiazole moiety .
- Target Selectivity : The 6-phenylpyrimidine group may direct activity toward kinases (e.g., EGFR or VEGFR) due to its structural resemblance to kinase inhibitor scaffolds, contrasting with raltegravir’s integrase specificity .
- Synthetic Feasibility : Methods for synthesizing 1,3,4-oxadiazoles (e.g., cyclization of thiosemicarbazides) are well-established, as demonstrated in agricultural derivatives .
Biological Activity
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a novel compound that incorporates a unique combination of oxadiazole and pyrimidine moieties. This structural configuration is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 283.31 g/mol
- CAS Number: [insert CAS number here if available]
The biological activity of this compound is primarily attributed to the oxadiazole moiety, which has been associated with various pharmacological effects. Oxadiazoles are known for their ability to interact with multiple biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative disorders.
Research Findings:
- Anticancer Activity : Compounds containing oxadiazole rings have shown promising anticancer properties. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines (e.g., HEPG2, MCF7) with IC values significantly lower than standard treatments .
- Neuroprotective Effects : Research indicates that oxadiazole derivatives may exhibit neuroprotective properties, potentially beneficial in treating tauopathies such as Alzheimer's disease . The mechanism involves modulation of tau protein aggregation and neuroinflammation.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
| Activity | Target/Cell Line | IC Value | Reference |
|---|---|---|---|
| Anticancer | HEPG2 | 1.18 µM | |
| Anticancer | MCF7 | 0.80 µM | |
| Neuroprotection | Tau Aggregation | Inhibition observed | |
| Cytotoxicity | A549 | 0.275 µM |
Case Studies
Several studies have highlighted the potential of oxadiazole-containing compounds in clinical applications:
- Zhang et al. Study : This study synthesized various oxadiazole derivatives and screened them against multiple cancer cell lines. The most potent compound demonstrated IC values significantly lower than established chemotherapeutics .
- Neurodegenerative Disease Research : A patent outlines the use of oxadiazole derivatives for treating tauopathies, emphasizing the need for compounds that can effectively target tau-mediated pathologies .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: The synthesis involves coupling azetidine-3-carboxamide derivatives with functionalized oxadiazole and pyrimidine moieties. Key steps include:
- Azetidine ring formation : Cyclization of precursors (e.g., β-lactams) under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxadiazole coupling : Use of carbodiimide-based coupling agents (e.g., EDCI or DCC) to link the 5-methyl-1,3,4-oxadiazole moiety to the azetidine scaffold .
- Pyrimidine functionalization : Suzuki-Miyaura cross-coupling to introduce the 6-phenylpyrimidin-4-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DME/H₂O) .
Optimization strategies : - Apply Design of Experiments (DoE) to assess variables (temperature, solvent ratios, catalyst loading) .
- Monitor intermediates via HPLC and LC-MS to identify bottlenecks in reaction pathways .
Q. What analytical techniques are critical for characterizing this compound and ensuring structural fidelity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm azetidine ring conformation, oxadiazole substitution patterns, and pyrimidine-phenyl linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₇N₅O₂, MW 341.36) and detects impurities .
- X-ray Crystallography : Resolves steric effects between the oxadiazole methyl group and azetidine carboxamide .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretching frequencies (amide C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in:
- Azetidine substituents : Replace the carboxamide with sulfonamide or urea groups .
- Oxadiazole position : Compare 1,3,4-oxadiazole vs. 1,2,4-oxadiazole isomers .
- Pyrimidine substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring .
- Biological assays :
Q. What computational strategies are effective for predicting the compound’s binding modes to therapeutic targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR or PARP) .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., methyl vs. ethyl groups on oxadiazole) .
Q. How can researchers address solubility challenges during in vitro and in vivo studies?
Methodological Answer:
- Co-solvent systems : Test DMSO/PEG-400 or cyclodextrin-based formulations for in vitro assays .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to the azetidine carboxamide .
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .
Q. What experimental approaches are recommended for identifying off-target effects or toxicity risks?
Methodological Answer:
- High-throughput screening (HTS) : Use panels of 100+ kinases or GPCRs to assess selectivity .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for reactive intermediates .
- Cytotoxicity profiling : Perform MTT assays on HEK293 and HepG2 cell lines to quantify IC₅₀ values .
Q. How can the compound’s pharmacokinetic (PK) properties be optimized for preclinical development?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl, morpholine) to reduce cLogP from ~3.2 to <2.5 .
- Plasma stability assays : Incubate with plasma (human/mouse) and measure degradation half-life via LC-MS .
- In vivo PK studies : Administer intravenously/orally to rodents and collect plasma for non-compartmental analysis (NCA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
